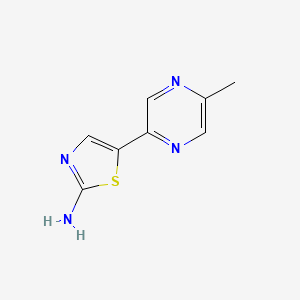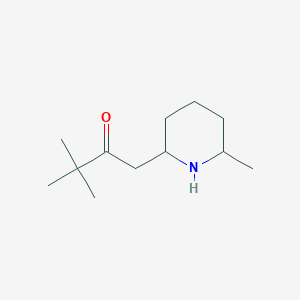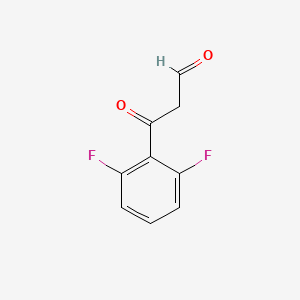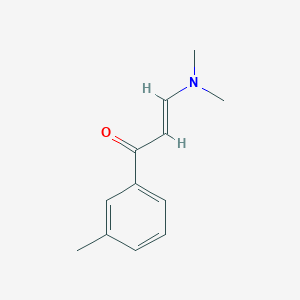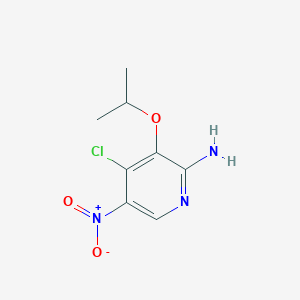![molecular formula C11H9N5O2 B13091661 7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine CAS No. 90180-92-0](/img/structure/B13091661.png)
7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is a heterocyclic compound that features a fused oxadiazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including kinase inhibition and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
While specific industrial production methods for 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole or pyrimidine rings.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the benzyl moiety.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its antiviral properties and potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their kinase inhibitory and antiviral activities.
Benzo[c][1,2,5]oxadiazoles: Known for their pharmacological activities, including anticancer potential.
Uniqueness
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and make it a valuable scaffold for drug development. Its benzyl group can be modified to enhance its activity or selectivity towards specific targets.
Propiedades
Número CAS |
90180-92-0 |
|---|---|
Fórmula molecular |
C11H9N5O2 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
7-phenylmethoxy-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9N5O2/c12-11-13-9-8(15-18-16-9)10(14-11)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13,16) |
Clave InChI |
ZWGFWEKCRZJHNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=NC3=NON=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


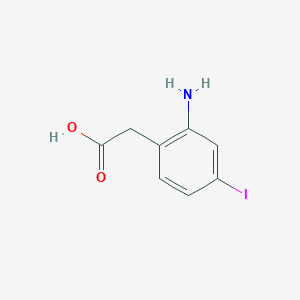
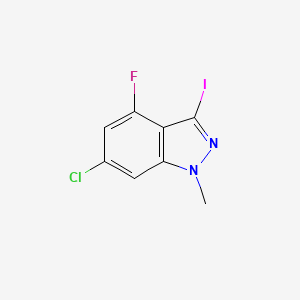

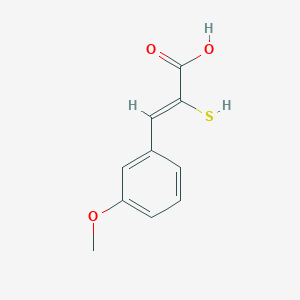
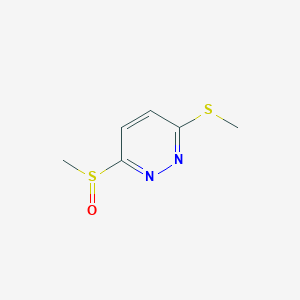
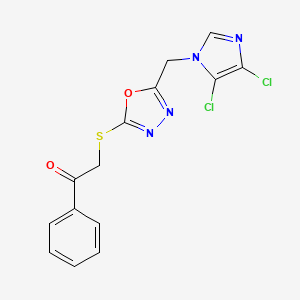
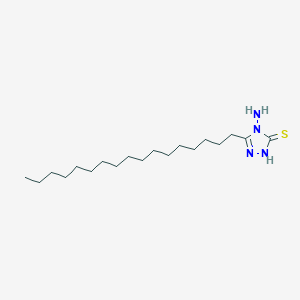
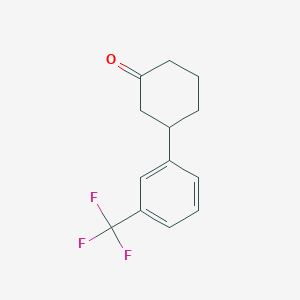
![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
